2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C12H12O It is a derivative of tetrahydronaphthalene, featuring an ethynyl group and a hydroxyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, where the ethynylated intermediate is treated with a suitable oxidizing agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of 2-ethynyl-1,2,3,4-tetrahydronaphthalen-2-one
Reduction: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Substitution: Formation of 2-ethynyl-1,2,3,4-tetrahydronaphthalen-2-chloride or 2-ethynyl-1,2,3,4-tetrahydronaphthalen-2-bromide
Scientific Research Applications
2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-one: Contains a carbonyl group instead of a hydroxyl group, altering its chemical reactivity and biological activity.
2-Ethyl-1,2,3,4-tetrahydronaphthalen-2-ol:
Uniqueness
2-Ethynyl-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the tetrahydronaphthalene ring system. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-ethynyl-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-12(13)8-7-10-5-3-4-6-11(10)9-12/h1,3-6,13H,7-9H2 |
InChI Key |
AUSONZFMQRZDDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC2=CC=CC=C2C1)O |
Origin of Product |
United States |
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